molecular formula C28H27NO4 B6544984 N-(2-ethylphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide CAS No. 929513-50-8

N-(2-ethylphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide

Cat. No.: B6544984
CAS No.: 929513-50-8
M. Wt: 441.5 g/mol
InChI Key: UKUADUCIZNMZLC-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide is a benzofuran-based carboxamide derivative characterized by a benzofuran core substituted with a 4-methoxyphenyl group at position 2, a methallyloxy (2-methylprop-2-en-1-yl) ether at position 5, and a 2-ethylphenyl carboxamide moiety at position 2.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(4-methoxyphenyl)-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO4/c1-5-19-8-6-7-9-24(19)29-28(30)26-23-16-22(32-17-18(2)3)14-15-25(23)33-27(26)20-10-12-21(31-4)13-11-20/h6-16H,2,5,17H2,1,3-4H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUADUCIZNMZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OCC(=C)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide is a complex organic compound belonging to the class of benzofuran derivatives. This compound exhibits significant potential in various biological applications, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C27H24ClNO4, with a molecular weight of 461.9 g/mol. Its structure includes multiple aromatic rings and functional groups that contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC27H24ClNO4
Molecular Weight461.9 g/mol
IUPAC NameN-(2-ethylphenyl)-2-(4-methoxyphenyl)-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxamide
Melting PointSpecific to purity

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Benzofuran Core : The initial step involves creating the benzofuran structure through cyclization reactions.
  • Substitution Reactions : Various aromatic substitutions are employed to introduce the ethyl and methoxy groups.
  • Functional Group Modifications : These modifications include the introduction of the carboxamide group and the alkenyloxy moiety.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit notable anticancer activity. A study highlighted that related benzofuran compounds showed significant inhibition of cancer cell proliferation and induced apoptosis in various cancer cell lines .

For instance, a benzofuran derivative was reported to have an IC50 value of 12.4 μM against HeLa cells, indicating its potential as an anticancer agent . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

Benzofuran derivatives are also recognized for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) . These effects suggest that this compound could be beneficial in treating inflammatory diseases.

While the exact mechanism for this compound remains partially elucidated, it is hypothesized that it interacts with specific molecular targets within cells, such as enzymes or receptors involved in cancer progression and inflammation . Molecular docking studies have indicated strong binding affinities between similar benzofuran derivatives and their biological targets, which may explain their efficacy .

Case Studies

Several studies have explored the biological activities of benzofuran derivatives:

  • Study on Hepatitis C Inhibition : Research demonstrated that benzofuran derivatives could inhibit HCV NS5B RNA-dependent RNA polymerase, suggesting potential antiviral applications .
  • Antitumor Activity Assessment : In a comparative study, newly synthesized benzofuran compounds exhibited varying degrees of antitumor activity, with some showing IC50 values significantly lower than standard chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several benzofuran carboxamides and related heterocyclic derivatives. Key comparisons include:

Compound Key Substituents Structural Differences
N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide Furan-2-ylmethyl group on carboxamide The amide nitrogen is substituted with a furan-based moiety instead of 2-ethylphenyl.
N-[2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide Morpholin-4-yl ethyl group on carboxamide Increased polarity due to the morpholine ring, enhancing solubility compared to alkyl groups.
N-(4-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide Benzoylphenyl and hydroxyphenyl substituents on a furan core Furan core instead of benzofuran; lacks the methallyloxy group.
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane core with 4-methoxyphenoxy and diethylamide groups Cyclopropane ring instead of benzofuran; distinct stereochemical challenges in synthesis.

Key Observations :

  • Amide Substituents : The 2-ethylphenyl group in the target compound likely enhances lipophilicity compared to the morpholine-containing analogue , which may influence membrane permeability and metabolic stability.
  • Benzofuran vs.
  • Methallyloxy Group : The methallyloxy substituent at position 5 is rare in the analogues reviewed; its electron-donating and steric effects may modulate reactivity or pharmacokinetics .
Pharmacological Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, insights can be inferred from analogues:

  • Morpholine Derivatives : Compounds like are often designed to improve water solubility and bioavailability, critical for oral administration.
  • Metabolic Stability : The 2-ethylphenyl group may reduce oxidative metabolism compared to furan- or morpholine-containing analogues, extending half-life .

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